molecular formula C18H23ClN2O4 B6661883 Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride

Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride

Cat. No.: B6661883
M. Wt: 366.8 g/mol
InChI Key: QSPQTBAJEGPCDU-UHFFFAOYSA-N
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Description

Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride is a complex organic compound that features a benzofuran core, a piperidine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of a piperidine derivative and a suitable leaving group on the benzofuran core.

    Formation of the Carboxylate Ester: The esterification reaction is carried out using methanol and a carboxylic acid derivative in the presence of an acid catalyst.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuran core, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate
  • Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrobromide
  • Ethyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate

Uniqueness

Methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and medicine.

Properties

IUPAC Name

methyl 5-(3-piperidin-4-ylpropanoylamino)-1-benzofuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4.ClH/c1-23-18(22)16-11-13-10-14(3-4-15(13)24-16)20-17(21)5-2-12-6-8-19-9-7-12;/h3-4,10-12,19H,2,5-9H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPQTBAJEGPCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)NC(=O)CCC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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